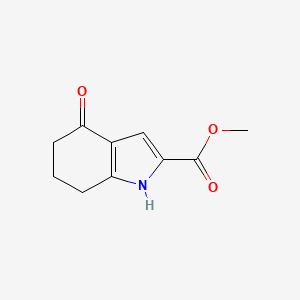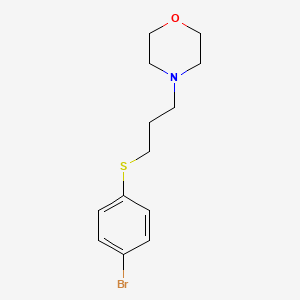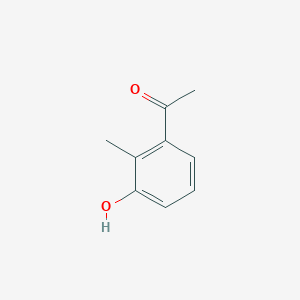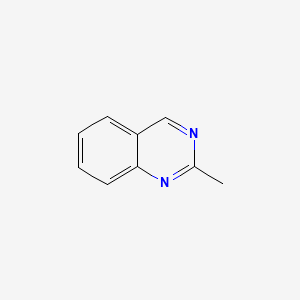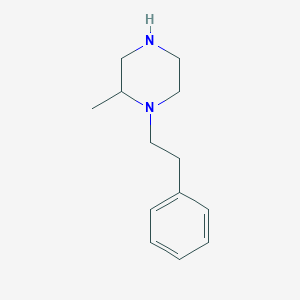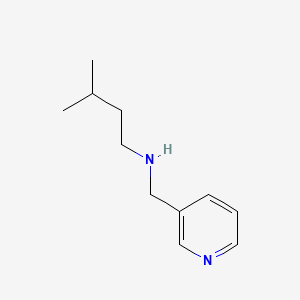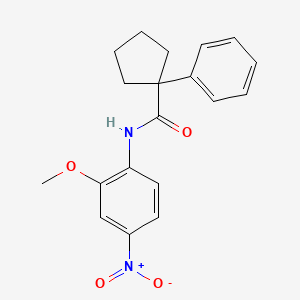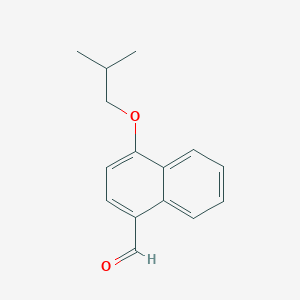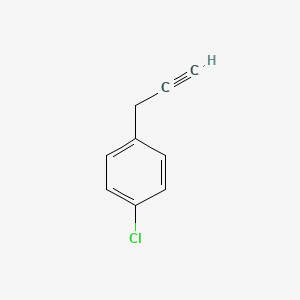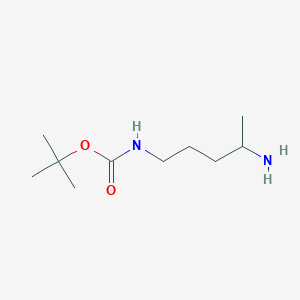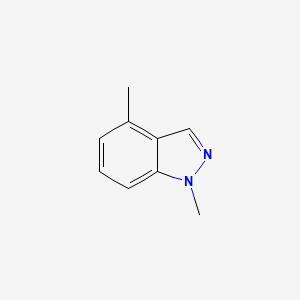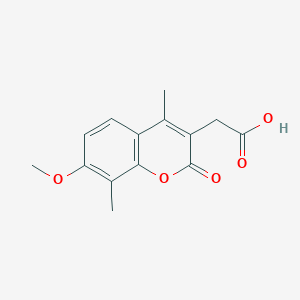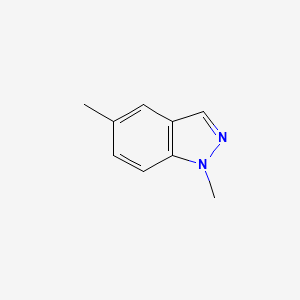
1,5-Dimethyl-1H-indazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Association and Chirality Studies
1H-indazoles, such as 1,5-Dimethyl-1H-indazole, are significant for studying molecular associations and the spontaneous resolution of chiral compounds. Their ability to crystallize in different forms (dimers, trimers, or catemers) depending on their structure and phase highlights their complexity and utility in experimental structural analysis. A combination of vibrational spectroscopic techniques and quantum chemical calculations has been employed to understand these phenomena (Moreno et al., 2013).
Pharmaceutical Synthesis
1,5-Dimethyl-1H-indazole is relevant in pharmaceutical chemistry, particularly in synthesizing 3,5,7-trisubstituted 1H-indazoles. These derivatives have been identified as potent inhibitors of specific enzymes, such as IKK2, crucial in drug development. The chemical methodologies developed for these syntheses are efficient and scalable, indicating their practical significance in the pharmaceutical industry (Lin et al., 2008).
Study of Mesomeric Betaines
1,5-Dimethyl-1H-indazole derivatives have been investigated for their role as pseudo-cross-conjugated mesomeric betaines (PCCMB), which are important in organic and medicinal chemistry. These compounds, upon heating, generate intermediary N-heterocyclic carbenes that can be utilized in further chemical reactions, demonstrating their versatility in synthetic chemistry (Schmidt et al., 2006).
Antitumor and Antimicrobial Applications
Indazole derivatives, including 1,5-Dimethyl-1H-indazole, show promising biological and pharmacological applications, particularly in anti-tumor and anti-microbial treatments. Their incorporation into different molecular frameworks has led to the development of compounds with significant anti-hypertensive, anti-cancer, anti-bacterial, and anti-depressant properties. This wide range of biological activities underlines their potential in the development of new therapeutics (Gaikwad et al., 2015).
Novel Chemical Structures and Reactions
Research into 1H-indazoles has led to the discovery of novel chemical structures and reaction mechanisms. For example, the study of ruthenium(II)-mediated coupling reactions involving 1H-indazole has contributed to the understanding of complex chemical processes and the development of new compounds with potential applications in various fields (Reisner et al., 2005).
Propiedades
IUPAC Name |
1,5-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-10-11(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLPQEIDYXVIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



